1,2-ジフルオロ-4,5-ジメトキシベンゼン

概要

説明

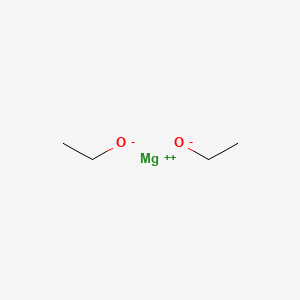

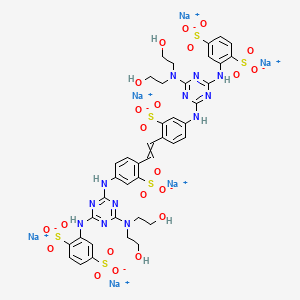

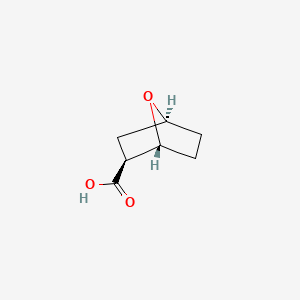

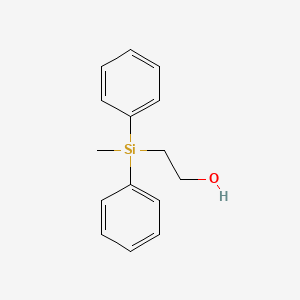

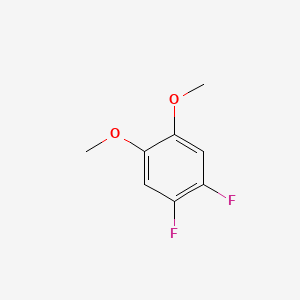

1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .

Synthesis Analysis

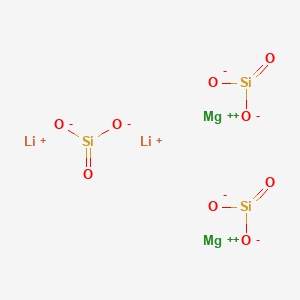

This compound may be used in the synthesis of molecular crystals of [Li {N (SO2CF3)2} {C6H4 (OCH3)2}2] and [Li {N (SO2CF3)2} {C6F2H2 (OCH3)2}2], which have solid-state lithium ion conductivity .Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .Physical And Chemical Properties Analysis

1,2-Difluoro-4,5-dimethoxybenzene is a solid with a density of 1.226 g/mL at 25 °C. It has a melting point of 41-43 °C and a boiling point of 183.7±35.0 °C at 760 mmHg . It has a molar refractivity of 39.6±0.3 cm^3 and a molar volume of 145.9±3.0 cm^3 .科学的研究の応用

分子結晶の合成

1,2-ジフルオロ-4,5-ジメトキシベンゼン: は、[Li{N(SO2CF3)2}{C6H4(OCH3)2}2] や [Li{N(SO2CF3)2}{C6F2H2(OCH3)2}2] などの分子結晶の合成に使用され、これらの結晶は固体状態の リチウムイオン伝導性を示します 。これらの結晶は、従来の液体電解質電池に比べてより安全で、より高いエネルギー密度を実現する可能性のある固体電池の開発に不可欠です。

有機合成用ビルディングブロック

フッ素化されたビルディングブロックとして、この化合物は合成有機化学において不可欠です。 これは、標的分子にフッ素原子を導入するために使用され、これらの分子の化学的および物理的性質、例えば医薬品の安定性と生物学的利用能を大幅に変化させる可能性があります .

Safety and Hazards

作用機序

Target of Action

1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound may be used in the synthesis of molecular crystals . The interaction of 1,2-Difluoro-4,5-dimethoxybenzene with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It is known that the compound may be used in the synthesis of molecular crystals

生化学分析

Biochemical Properties

1,2-Difluoro-4,5-dimethoxybenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of molecular crystals that exhibit solid-state lithium ion conductivity . The interactions of 1,2-Difluoro-4,5-dimethoxybenzene with these biomolecules are primarily based on its ability to form stable complexes, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of 1,2-Difluoro-4,5-dimethoxybenzene on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to alterations in the normal functioning of cells, potentially impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1,2-Difluoro-4,5-dimethoxybenzene exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity . This mechanism of action highlights the importance of its structural properties in determining its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Difluoro-4,5-dimethoxybenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Difluoro-4,5-dimethoxybenzene remains stable under specific conditions, but its degradation products can have different biochemical activities . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1,2-Difluoro-4,5-dimethoxybenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining the safe and effective use of 1,2-Difluoro-4,5-dimethoxybenzene in research and potential therapeutic applications.

Metabolic Pathways

1,2-Difluoro-4,5-dimethoxybenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . The identification of these metabolic pathways is essential for understanding how 1,2-Difluoro-4,5-dimethoxybenzene is processed within biological systems.

Transport and Distribution

The transport and distribution of 1,2-Difluoro-4,5-dimethoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The study of its transport and distribution is vital for understanding how 1,2-Difluoro-4,5-dimethoxybenzene reaches its target sites and exerts its biochemical effects.

Subcellular Localization

1,2-Difluoro-4,5-dimethoxybenzene exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating the precise mechanisms through which 1,2-Difluoro-4,5-dimethoxybenzene exerts its biological effects.

特性

IUPAC Name |

1,2-difluoro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAOVLXLTJXDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357410 | |

| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203059-80-7 | |

| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203059-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research paper [] demonstrates that incorporating 1,2-difluoro-4,5-dimethoxybenzene into a lithium salt complex leads to the formation of a specific crystal structure. This structure features self-assembled channels composed of N(SO2CF3)2 anions and 1,2-difluoro-4,5-dimethoxybenzene frameworks, facilitated by intermolecular aromatic and hydrogen interactions. These channels provide pathways for lithium ion movement, effectively enhancing lithium ion conductivity within the material. The presence of fluorine atoms in 1,2-difluoro-4,5-dimethoxybenzene might influence the strength and nature of these interactions, further contributing to the observed conductivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。